N-(2-chlorophenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide, commonly known as CPCA, is a chemical compound that has been widely used in scientific research for its pharmacological properties. It is a potent and selective dopamine D3 receptor antagonist that has been shown to have potential therapeutic applications in the treatment of several neuropsychiatric disorders.
Mécanisme D'action
CPCA acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic system of the brain. By blocking the activity of these receptors, CPCA can modulate the release of dopamine in the brain, which is involved in several physiological processes such as reward, motivation, and movement.
Biochemical and Physiological Effects:
Studies have shown that CPCA can modulate the release of dopamine in the brain, which can lead to several biochemical and physiological effects. It has been found to reduce drug-seeking behavior in animal models of drug addiction, improve cognitive function in animal models of schizophrenia, and improve motor symptoms in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CPCA has several advantages for use in laboratory experiments. It is a potent and selective dopamine D3 receptor antagonist, which makes it an ideal tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of CPCA is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CPCA. One area of interest is its potential therapeutic applications in the treatment of neuropsychiatric disorders such as schizophrenia, drug addiction, and Parkinson's disease. Another area of interest is its role in modulating the release of dopamine in the brain, which could have implications for the treatment of several other neurological disorders. Additionally, further studies are needed to explore the pharmacokinetics and pharmacodynamics of CPCA in vivo, which could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of CPCA involves the reaction of 2-chloroacetophenone with 3-fluorobenzylpiperazine in the presence of a base such as sodium hydride. The resulting intermediate is then treated with acetic anhydride to yield the final product, CPCA.
Applications De Recherche Scientifique
CPCA has been extensively studied for its pharmacological properties and has been shown to have potential therapeutic applications in the treatment of several neuropsychiatric disorders such as schizophrenia, drug addiction, and Parkinson's disease. It has been found to have a high affinity for dopamine D3 receptors, which are implicated in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c20-17-6-1-2-7-18(17)22-19(25)14-24-10-8-23(9-11-24)13-15-4-3-5-16(21)12-15/h1-7,12H,8-11,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLVNUCJWXGVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.